REACTION_CXSMILES
|
S(=O)(=O)(O)O.C(Cl)(Cl)(Cl)Cl.[CH:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH:12]1O)[CH2:18]2.[CH:22]([OH:24])=[O:23]>>[CH:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH:12]1[C:22]([OH:24])=[O:23])[CH2:18]2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 0° C. for 90 min after which it
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 50 mL carbon tetrachloride (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with methylene chloride (4×)
|
Type
|
TEMPERATURE
|
Details
|
was cooled on ice
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |